(5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE
Overview
Description
(5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated furan ring and a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE typically involves the condensation of 5-bromofurfural with 2,5-dihydroxyfuran-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at 60°C.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides or thiocyanates.
Scientific Research Applications
(5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-CHLOROFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE
- (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE
Uniqueness
(5Z)-5-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2,5-DIHYDROFURAN-2-ONE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and methyl-substituted analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]furan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-8-3-1-6(12-8)5-7-2-4-9(11)13-7/h1-5H/b7-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWLCGLLOYUHC-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC2=CC=C(O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)O/C1=C\C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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